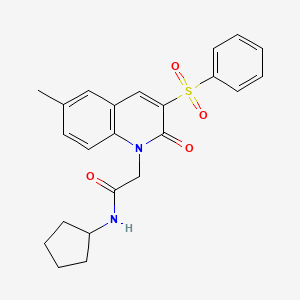

N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

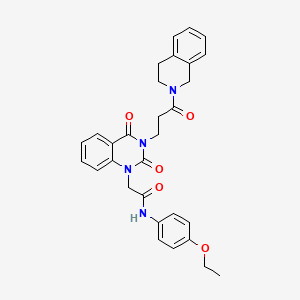

N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, also known as CXCR3 antagonist AMG487, is a small molecule compound that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases.

Applications De Recherche Scientifique

Structural Aspects and Properties

Quinoline derivatives have been investigated for their structural aspects and properties, particularly in the formation of salt and inclusion compounds. Such studies have demonstrated the formation of gels and crystalline solids upon treatment with different mineral acids, highlighting their potential in material science for designing new materials with specific optical or structural properties (Karmakar et al., 2007).

Antimalarial and Antiviral Applications

Research into N-(phenylsulfonyl)acetamide derivatives has shown significant promise in antimalarial activity. These compounds have been evaluated for their in vitro antimalarial properties and characterized by their ADMET properties, demonstrating potential as new therapeutic agents for malaria and other parasitic infections (Fahim & Ismael, 2021).

Anion Coordination Chemistry

Amide derivatives, including those related to quinoline, have been explored for their unique spatial orientations in anion coordination. Such studies offer insights into the design of new ligands for catalysis and ion recognition, which are critical in the development of sensors and separation technologies (Kalita & Baruah, 2010).

Synthetic Chemistry and Drug Development

Quinoline derivatives have been a focal point in synthetic chemistry for the development of new pharmaceuticals. Their versatility allows for the creation of compounds with potential antiproliferative activities against various human cancer cell lines, demonstrating their significance in drug discovery and development (Chen et al., 2013).

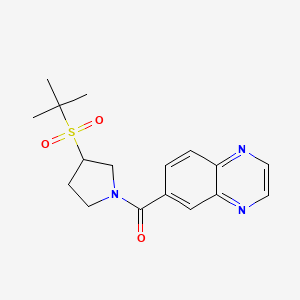

Antimicrobial and Antiprotozoal Agents

Newer quinoxaline-oxadiazole hybrids, closely related to the quinoline derivatives, have been assessed for their antimicrobial and antiprotozoal activities. These studies have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential in treating infectious diseases (Patel et al., 2017).

Mécanisme D'action

Target of Action

A related compound, pefabloc sc, is known to inhibit serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous biological processes.

Mode of Action

It’s worth noting that inhibitors like pefabloc sc work by binding to the active site of the enzyme, preventing it from interacting with its substrate .

Result of Action

Inhibitors like pefabloc sc can prevent the activity of serine proteases, potentially influencing numerous biological processes where these enzymes play a role .

Propriétés

IUPAC Name |

2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-16-11-12-20-17(13-16)14-21(30(28,29)19-9-3-2-4-10-19)23(27)25(20)15-22(26)24-18-7-5-6-8-18/h2-4,9-14,18H,5-8,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAZZLQKAVOPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2469547.png)